4,6-Dimethyl-2-(methylamino)nicotinamide 4,6-Dimethyl-2-(methylamino)nicotinamide
Brand Name: Vulcanchem
CAS No.: 276873-05-3
VCID: VC7912875
InChI: InChI=1S/C9H13N3O/c1-5-4-6(2)12-9(11-3)7(5)8(10)13/h4H,1-3H3,(H2,10,13)(H,11,12)
SMILES: CC1=CC(=NC(=C1C(=O)N)NC)C
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

4,6-Dimethyl-2-(methylamino)nicotinamide

CAS No.: 276873-05-3

Cat. No.: VC7912875

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethyl-2-(methylamino)nicotinamide - 276873-05-3

Specification

CAS No. 276873-05-3
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name 4,6-dimethyl-2-(methylamino)pyridine-3-carboxamide
Standard InChI InChI=1S/C9H13N3O/c1-5-4-6(2)12-9(11-3)7(5)8(10)13/h4H,1-3H3,(H2,10,13)(H,11,12)
Standard InChI Key ZNULAOHEBDLQBH-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1C(=O)N)NC)C
Canonical SMILES CC1=CC(=NC(=C1C(=O)N)NC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4,6-Dimethyl-2-(methylamino)nicotinamide (C₉H₁₃N₃O) features a pyridine ring substituted at positions 2, 4, and 6. The 2-position bears a methylamino group (-NHCH₃), while the 4- and 6-positions are methylated. The carboxamide group at position 3 enhances hydrogen-bonding potential .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
IUPAC Name4,6-dimethyl-2-(methylamino)pyridine-3-carboxamide
XLogP30.8 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Spectroscopic Features

Fourier-transform infrared (FTIR) spectra of analogous nicotinamide derivatives show characteristic bands:

  • N-H stretch: 3300–3100 cm⁻¹ (carboxamide and amine)

  • C=O stretch: 1680–1640 cm⁻¹ (amide I band)

  • Aromatic C=C: 1600–1450 cm⁻¹ .

Synthesis and Physicochemical Properties

Synthetic Pathways

The compound is typically synthesized via:

  • Nucleophilic substitution of 2-chloro-4,6-dimethylnicotinamide with methylamine.

  • Catalytic methylation of 2-amino-4,6-dimethylnicotinamide using methyl iodide under basic conditions .

Table 2: Physical Properties

PropertyValueMethod/Source
Melting Point154–156°CDifferential scanning calorimetry
Solubility12 mg/mL in DMSOExperimental data
Partition Coefficient (LogP)0.82Computational estimation

Stability Profile

Thermogravimetric analysis (TGA) of structurally similar compounds indicates decomposition onset at 200°C, suggesting moderate thermal stability under standard storage conditions .

Biological Activity and Mechanistic Insights

Cellular Effects

In HSC-2 cell lines, related bisubstrate inhibitors (100 μM) reduced proliferation by 44% at 72 hours (p<0.01), suggesting potential antiproliferative applications .

ParameterSpecification
GHS ClassificationXi (Irritant)
Precautionary CodesP261, P305+P351+P338

Exposure Management

  • Skin contact: Rinse with 0.9% saline solution

  • Inhalation: Administer oxygen if dyspnea occurs

  • Environmental persistence: Estimated biodegradation half-life = 28 days .

SupplierLocationPurity Grade
Apollo Scientific Ltd.United Kingdom≥98% HPLC
Aagile LabsUnited States95% LC-MS

Research Applications

  • Medicinal chemistry: Lead compound for NNMT-targeted therapies

  • Biochemical tools: SAM-dependent methyltransferase studies

  • Material science: Precursor for coordination complexes with transition metals.

Future Research Directions

  • In vivo pharmacokinetics: Address bioavailability challenges through prodrug strategies

  • Selectivity optimization: Reduce off-target effects on other methyltransferases

  • Cocrystal structures: Elucidate binding modes with NNMT using X-ray diffraction.

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